

Application Notes and Protocols for Sulfo-Cy7.5 Maleimide in Biodistribution Studies

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Compound of Interest

Compound Name: Sulfo-Cy7.5 maleimide

Cat. No.: B12406915

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Introduction

Sulfo-Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that is exceptionally suited for in vivo imaging and biodistribution studies.^{[1][2]} Its maleimide functional group allows for the covalent labeling of biomolecules containing free sulfhydryl groups, such as proteins and peptides.^[1] The sulfonated form of Cy7.5 enhances its hydrophilicity, making it highly water-soluble and ideal for biological applications.^[1] The fluorescence emission of Sulfo-Cy7.5 falls within the NIR window (700-900 nm), a spectral range where light absorption and scattering by biological tissues are minimized. This property enables deep tissue penetration and a high signal-to-background ratio, which is crucial for sensitive whole-body imaging in small animal models.

Physicochemical and Spectral Properties

A comprehensive understanding of the dye's properties is essential for designing and executing successful biodistribution studies.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~788 nm	Optimal for excitation with NIR laser sources.
Emission Maximum (λ_{em})	~808 nm	Falls within the ideal NIR imaging window for deep tissue penetration.[3]
Molar Extinction Coefficient (ϵ)	~222,000 $\text{cm}^{-1}\text{M}^{-1}$	Indicates a high capacity for light absorption, contributing to bright fluorescence.
Quantum Yield (Φ)	High	Efficient conversion of absorbed light into fluorescent signal.[3]
Solubility	High in water, DMF, DMSO	The sulfonate groups significantly enhance its solubility in aqueous buffers.[4]
Reactivity	Maleimide	Reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond.

Experimental Protocols

Protocol 1: Labeling of Antibodies with Sulfo-Cy7.5 Maleimide

This protocol outlines the steps for conjugating **Sulfo-Cy7.5 maleimide** to a targeting antibody.

Materials:

- Targeting Antibody (in an amine-free buffer, e.g., PBS)
- Sulfo-Cy7.5 maleimide**
- Tris(2-carboxyethyl)phosphine (TCEP)

- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5
- Quenching Solution: 1 M N-acetylcysteine or cysteine
- Purification: Size-exclusion chromatography (e.g., Sephadex G-25) column
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing Tris or glycine, exchange it into PBS (pH 7.0-7.5) using a desalting column.
 - Adjust the antibody concentration to 2-10 mg/mL.
- Reduction of Antibody Disulfide Bonds:
 - Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
 - Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds and generate free thiol groups. This step is best performed under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.
- Dye Preparation:
 - Allow the vial of **Sulfo-Cy7.5 maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Sulfo-Cy7.5 maleimide** stock solution to the reduced antibody solution.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Add a 2- to 5-fold molar excess of the quenching solution (relative to the maleimide) to stop the reaction.
- Purification of the Conjugate:
 - Remove unconjugated dye and other small molecules by size-exclusion chromatography. The labeled antibody will elute in the initial fractions.
- Characterization:
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~788 nm (for Sulfo-Cy7.5).

Protocol 2: In Vivo Imaging of Sulfo-Cy7.5-Labeled Antibody in a Murine Model

This protocol describes the procedure for whole-body imaging of tumor-bearing mice.

Materials:

- Sulfo-Cy7.5-labeled antibody conjugate
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- In vivo imaging system (e.g., IVIS) with appropriate NIR filters
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using a calibrated vaporizer with isoflurane.

- Place the anesthetized mouse in the imaging chamber.
- Image Acquisition:
 - Acquire a baseline pre-injection image to assess background autofluorescence.
 - Administer the Sulfo-Cy7.5-antibody conjugate via tail vein injection (typically 1-10 mg/kg body weight).
 - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation.
- Data Analysis:
 - Use the imaging software to draw Regions of Interest (ROIs) over the tumor and other organs.
 - Quantify the average radiant efficiency (photons/s/cm²/sr) within each ROI at each time point.

Protocol 3: Ex Vivo Biodistribution Analysis and Fluorescence Quantification

This protocol provides a method for quantitative analysis of the conjugate's distribution in various organs.

Materials:

- Surgical tools for dissection
- In vivo imaging system
- Phosphate-Buffered Saline (PBS)

Procedure:

- Tissue Harvesting:

- At the final imaging time point, humanely euthanize the mouse.
- Immediately dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle).
- Ex Vivo Imaging:
 - Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.
 - Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.
- Quantitative Analysis:
 - Draw ROIs around each organ in the ex vivo image.
 - Quantify the average radiant efficiency for each organ.
 - The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

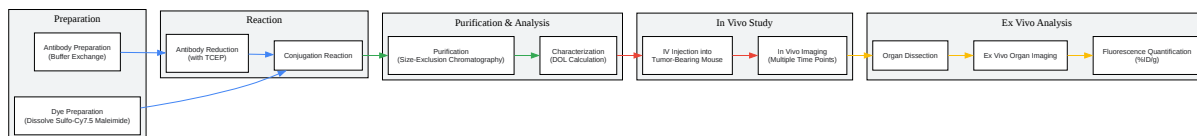
Quantitative Biodistribution Data

The following table presents representative biodistribution data for a Cy7-conjugated antibody targeting a tumor xenograft in mice. This data serves as an example of what can be expected in a typical biodistribution study.

Organ	% Injected Dose per Gram (%ID/g) \pm SD
Tumor	18.5 \pm 4.2
Blood	8.1 \pm 1.5
Heart	2.9 \pm 0.6
Lungs	4.5 \pm 1.1
Liver	12.1 \pm 2.3
Spleen	3.2 \pm 0.8
Kidneys	4.9 \pm 1.3
Stomach	1.8 \pm 0.5
Intestine	2.5 \pm 0.7
Muscle	1.5 \pm 0.4
Bone	2.1 \pm 0.6

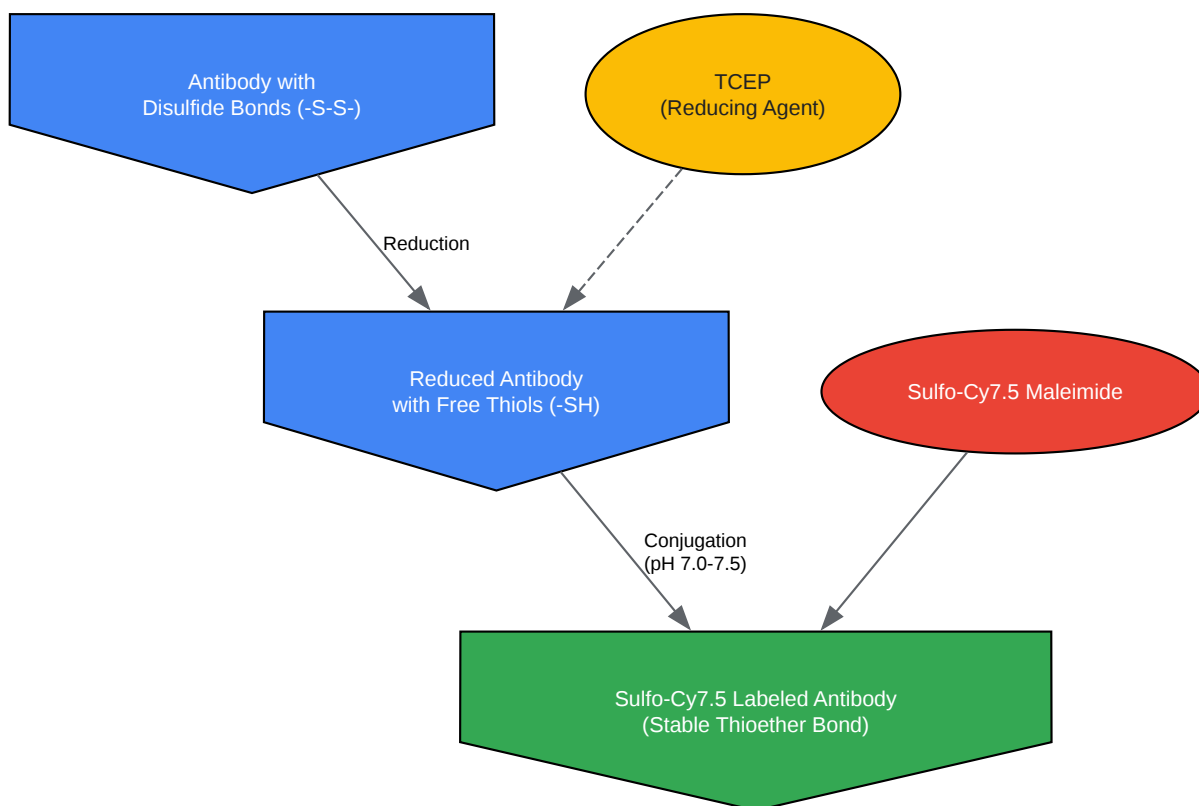
Note: This data is adapted from a study using a similar NIR dye-antibody conjugate and is for illustrative purposes. Actual biodistribution will vary depending on the specific antibody, animal model, and experimental conditions.

Visualizations



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Experimental workflow for biodistribution studies.



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Antibody labeling with **Sulfo-Cy7.5 maleimide**.

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